3'-Chloro-3,4'-dimethylbutyrophenone
Description
3'-Chloro-3,4'-dimethylbutyrophenone is a chlorinated aromatic ketone characterized by a butyrophenone backbone substituted with chlorine at the 3' position and methyl groups at the 3 and 4' positions.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-8(2)6-12(14)10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFODPZYFFRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-Chloro-3,4'-dimethylbutyrophenone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The chemical structure of 3'-Chloro-3,4'-dimethylbutyrophenone can be represented as follows:
- Molecular Formula : CHClO
- Molecular Weight : 222.68 g/mol
- IUPAC Name : 1-(3-Chloro-4-methylphenyl)-3,3-dimethylbutan-1-one
This compound belongs to the class of phenones and is characterized by the presence of a chloro substituent and two methyl groups on the butyrophenone backbone.
Antioxidant Activity
Research has indicated that compounds similar to 3'-Chloro-3,4'-dimethylbutyrophenone exhibit significant antioxidant properties. For example, studies have shown that derivatives with similar structures can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Ascorbic Acid | 58.2 | |
| 3'-Chloro-3,4'-dimethylbutyrophenone | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of 3'-Chloro-3,4'-dimethylbutyrophenone has been assessed against various bacterial strains. The compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, derivatives of butyrophenones have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
The biological activity of 3'-Chloro-3,4'-dimethylbutyrophenone is believed to be mediated through several mechanisms:
- Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Modulation : Induction of cell cycle arrest in cancer cells has been observed in related compounds.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of several butyrophenone derivatives, including 3'-Chloro-3,4'-dimethylbutyrophenone. The results indicated that these compounds exhibited superior antioxidant activity compared to traditional antioxidants like ascorbic acid .
Antimicrobial Efficacy Evaluation
In another study focusing on antimicrobial properties, 3'-Chloro-3,4'-dimethylbutyrophenone was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed significant antibacterial activity with an MIC comparable to established antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4'-Chloro-3,3-dimethylbutyrophenone
The positional isomer 4'-Chloro-3,3-dimethylbutyrophenone (CAS: 60851-32-3) differs in the placement of the chlorine atom (4' vs. 3') and methyl groups (3,3 vs. 3,4'). Key comparisons include:
- Molecular Weight: 210.7 g/mol (for the 4'-chloro isomer) vs. 210.7 g/mol (estimated for 3'-chloro-3,4'-dimethylbutyrophenone, assuming identical substituents).
- Applications : Both isomers likely serve as intermediates in drug synthesis, though the 4'-chloro variant has documented use in lab settings with 97% purity .
Chlorinated Alkanamides and Heterocycles
Compounds like ω-chloroalkanamides (e.g., 1-(3'-Chloroacetonyl)-2-methyl-4-nitroimidazole) share functional group similarities but differ in backbone structure. Key distinctions include:
- Functional Groups: Butyrophenones feature a ketone group, while alkanamides contain amide linkages. This difference impacts solubility and reactivity; ketones are more electrophilic, favoring nucleophilic additions .
Chlorinated Heterocyclic Derivatives
8-Chloro derivatives of condensed furo[3,2-d]pyrimidines (e.g., from ) highlight the role of chlorine in modulating electronic properties. Comparatively:
- Synthetic Routes : Chloro-substituted heterocycles are often synthesized via microwave-assisted methods (e.g., ) or nucleophilic substitution (e.g., ). The target compound may require similar conditions, though its synthesis pathway is unspecified.
Key Research Findings and Implications
- Structural Influence on Properties: The 3'-chloro and 3,4'-dimethyl substituents likely enhance lipophilicity compared to non-methylated analogs, improving membrane permeability in biological systems .
- Synthetic Challenges : Positional isomerism complicates purification; advanced chromatographic techniques may be necessary to separate 3'- and 4'-chloro derivatives .
- Potential Applications: Analogous compounds with chloro and methyl groups show promise as antimicrobials or PGRs, suggesting similar utility for 3'-Chloro-3,4'-dimethylbutyrophenone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
